molecular formula C11H20N2O2 B8192520 [(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester

[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester

Cat. No.: B8192520
M. Wt: 212.29 g/mol
InChI Key: ZVLNZCWYODODPW-BDAKNGLRSA-N
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Description

[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester is a chemical compound known for its unique structural properties and reactivity. It is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions . This compound is significant in various fields, including chemistry, biology, and medicine, due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester typically involves the reaction of an appropriate amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . The general reaction scheme is as follows:

R-NH2+(Boc)ClR-NH-(Boc)+HCl\text{R-NH}_2 + \text{(Boc)Cl} \rightarrow \text{R-NH-(Boc)} + \text{HCl} R-NH2​+(Boc)Cl→R-NH-(Boc)+HCl

where R represents the cyclohexene moiety.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces primary amines.

Mechanism of Action

The mechanism of action of [(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester involves its ability to form stable carbamate linkages with amines. This stability is due to the electron-withdrawing nature of the tert-butyl group, which reduces the nucleophilicity of the nitrogen atom. The compound can be easily removed under acidic conditions, making it an ideal protecting group in organic synthesis .

Comparison with Similar Compounds

[(1S)-6beta-Amino-3-cyclohexene-1beta-yl]carbamic acid tert-butyl ester can be compared with other carbamate protecting groups, such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct reactivity and stability compared to other carbamates.

Properties

IUPAC Name

tert-butyl N-[(1S,6R)-6-aminocyclohex-3-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLNZCWYODODPW-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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